3-(2,4-dimethoxyphenyl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)propanamide
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Overview
Description
3-(2,4-dimethoxyphenyl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)propanamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a 2,4-dimethoxyphenyl group, a phenyl group, and a 1,2,3-triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-dimethoxyphenyl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)propanamide typically involves a multi-step process:
Formation of the 1,2,3-triazole ring: This can be achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as the “click” reaction. The reaction involves the use of an alkyne and an azide under copper(I) catalysis to form the triazole ring.
Attachment of the phenyl group: The phenyl group can be introduced through a Grignard reaction or a Friedel-Crafts alkylation.
Formation of the amide bond: The final step involves the coupling of the 2,4-dimethoxyphenyl group with the triazole-containing intermediate through an amide bond formation reaction, typically using reagents such as carbodiimides (e.g., EDCI) and coupling agents like HOBt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the amide bond, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Conditions for electrophilic aromatic substitution typically involve the use of strong acids (e.g., sulfuric acid for sulfonation) or nitrating mixtures (e.g., nitric acid and sulfuric acid for nitration).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Introduction of nitro, sulfonyl, or halogen groups on the aromatic rings.
Scientific Research Applications
3-(2,4-dimethoxyphenyl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-(2,4-dimethoxyphenyl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)propanamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: Potential pathways include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
3-(2,4-dimethoxyphenyl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide: Similar structure but with an acetamide group instead of a propanamide group.
3-(2,4-dimethoxyphenyl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)butanamide: Similar structure but with a butanamide group instead of a propanamide group.
3-(2,4-dimethoxyphenyl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide: Similar structure but with a benzamide group instead of a propanamide group.
Uniqueness
The uniqueness of 3-(2,4-dimethoxyphenyl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)propanamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-(2,4-dimethoxyphenyl)-N-[1-phenyl-2-(triazol-2-yl)ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3/c1-27-18-10-8-17(20(14-18)28-2)9-11-21(26)24-19(15-25-22-12-13-23-25)16-6-4-3-5-7-16/h3-8,10,12-14,19H,9,11,15H2,1-2H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZWYDCCVAVMZOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CCC(=O)NC(CN2N=CC=N2)C3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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